molecular formula C17H24N2O5S B2836692 N-(2,2-dimethoxyethyl)-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898423-38-6

N-(2,2-dimethoxyethyl)-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No. B2836692
CAS RN: 898423-38-6
M. Wt: 368.45
InChI Key: IXRHYDVKKFIVCD-UHFFFAOYSA-N
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Description

This compound is a derivative of quinoline, a class of heterocyclic compounds that are widely studied due to their diverse biological activities . It has a sulfonamide group, which is often found in various drugs due to its bioactive properties.


Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and various types of cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could enhance its water solubility, while the dimethoxyethyl group could influence its lipophilicity.

Scientific Research Applications

Synthesis of Complex Molecules

These compounds can be used as intermediates in the synthesis of complex molecules . The synthesis of these compounds involves several steps starting from phenylhydrazine hydrochloride and dimethyl ®-2-(3-oxocyclohexyl)malonate .

Non-Linear Optical Material

The compound “2-(2,2-dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole” can be a good material to use in non-linear optical materials because its tensor is greater ten times than that of urea .

HIV-1 Integrase Strand Transfer Inhibitors

The compound “methyl 5-((2,4-difluorobenzyl)carbamoyl)-1-(2,2-dimethoxyethyl)-3-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate” can be used in the preparation of bicyclic carbamoyl pyridones, which are HIV-1 integrase strand transfer inhibitors .

Synthesis of Imidazolidin-2-ones

The acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles leads to the formation of new imidazolidin-2-ones .

Quinoline Derivatives

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows to successfully employ these compounds in various transformations .

Antiviral Agents

The critical roles played by divalent metal chelation in essential viral enzymes have made metal-chelating pharmacophores important components of a range of antiviral agents .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Quinoline derivatives have been found to have a wide range of biological activities, including antimicrobial, antifungal, antimalarial, and anticancer activities .

Future Directions

The study of quinoline derivatives is a vibrant field in medicinal chemistry, and new derivatives with improved properties are continually being developed . This compound, with its unique combination of functional groups, could be a valuable addition to this field.

properties

IUPAC Name

N-(2,2-dimethoxyethyl)-N-methyl-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c1-18(11-16(23-2)24-3)25(21,22)14-9-12-5-4-8-19-15(20)7-6-13(10-14)17(12)19/h9-10,16H,4-8,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRHYDVKKFIVCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(OC)OC)S(=O)(=O)C1=CC2=C3C(=C1)CCC(=O)N3CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-dimethoxyethyl)-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

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